molecular formula C16H13N5O4S B12565704 2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12565704
M. Wt: 371.4 g/mol
InChI Key: YEQSAJDQLBEPSP-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an appropriate hydrazine derivative to form the triazolothiadiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C16H13N5O4S/c1-25-13-8-10(5-6-12(13)22)15-19-20-14(17-18-16(20)26-15)9-3-2-4-11(7-9)21(23)24/h2-8,15,19,22H,1H3

InChI Key

YEQSAJDQLBEPSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NN3C(=NN=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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